Tubulysin IM-1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

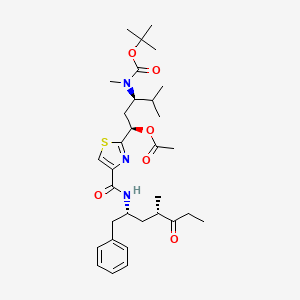

Tubulysin IM-1 is a member of the tubulysin family, which are antimitotic tetrapeptides isolated from myxobacteria. These compounds have garnered significant interest due to their potent antiproliferative activity against human cancer cells, including those resistant to multiple drugs . This compound, like other tubulysins, inhibits tubulin polymerization, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tubulysin IM-1 involves a highly convergent multicomponent assembly, often utilizing the Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) . These reactions are known for their efficiency in forming multiple bonds in a single step, minimizing waste and enhancing the overall yield . The use of stereoselective catalysis and bulky ligands helps control the regioselective and diastereoselective synthesis of this compound .

Industrial Production Methods: Industrial production of this compound is challenging due to the complexity of its structure and the need for precise stereochemical control. advancements in synthetic methodologies, including the use of chiral phosphoric acid catalysts and Lewis acids, have improved the scalability of this compound production .

Analyse Chemischer Reaktionen

Types of Reactions: Tubulysin IM-1 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups within the tubulysin structure.

Substitution: Substitution reactions, particularly at the amide and ester functional groups, are common in the synthesis of tubulysin derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products: The major products formed from these reactions include various tubulysin analogs and derivatives, which are often evaluated for their biological activity and potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Tubulysin IM-1 has a wide range of scientific research applications:

Wirkmechanismus

Tubulysin IM-1 exerts its effects by inhibiting the polymerization of tubulin, a key protein in the formation of microtubules . This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and induces apoptosis . The molecular targets of this compound include the tubulin heterodimers, which are essential for microtubule assembly .

Vergleich Mit ähnlichen Verbindungen

- Tubulysin A

- Tubulysin B

- Tubulysin D

- Tubulysin E

Comparison: Tubulysin IM-1 shares structural similarities with other tubulysins, such as the presence of N-methyl-D-pipecolic acid, L-isoleucine, tubuvaline, and tubuphenylalanine residues . this compound is unique in its specific functional groups and stereochemistry, which contribute to its distinct biological activity and potency . Compared to other tubulysins, this compound has shown enhanced stability and efficacy in preclinical models .

Eigenschaften

Molekularformel |

C32H47N3O6S |

|---|---|

Molekulargewicht |

601.8 g/mol |

IUPAC-Name |

[(1R,3R)-4-methyl-3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1-[4-[[(2R,4S)-4-methyl-5-oxo-1-phenylheptan-2-yl]carbamoyl]-1,3-thiazol-2-yl]pentyl] acetate |

InChI |

InChI=1S/C32H47N3O6S/c1-10-27(37)21(4)16-24(17-23-14-12-11-13-15-23)33-29(38)25-19-42-30(34-25)28(40-22(5)36)18-26(20(2)3)35(9)31(39)41-32(6,7)8/h11-15,19-21,24,26,28H,10,16-18H2,1-9H3,(H,33,38)/t21-,24+,26+,28+/m0/s1 |

InChI-Schlüssel |

CSCGMCSPBRLFPY-WVXXHOLESA-N |

Isomerische SMILES |

CCC(=O)[C@@H](C)C[C@H](CC1=CC=CC=C1)NC(=O)C2=CSC(=N2)[C@@H](C[C@H](C(C)C)N(C)C(=O)OC(C)(C)C)OC(=O)C |

Kanonische SMILES |

CCC(=O)C(C)CC(CC1=CC=CC=C1)NC(=O)C2=CSC(=N2)C(CC(C(C)C)N(C)C(=O)OC(C)(C)C)OC(=O)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,14S)-20,21,25-trimethoxy-15,30-dimethyl-9-(trifluoromethoxy)-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaene](/img/structure/B11934509.png)

![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-[(2-morpholin-4-yl-2-oxoethyl)amino]benzamide](/img/structure/B11934513.png)

![[8-(2-fluorophenyl)-1-(4-methylphenyl)sulfonyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinolin-4-yl]methanol](/img/structure/B11934522.png)

![2-[4-[5-Phenanthren-2-yl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]guanidine](/img/structure/B11934541.png)

![[5-chloro-3-[(1E,3E)-3,5-dimethylhepta-1,3-dienyl]-6-hydroxy-7-methyl-8-oxoisoquinolin-7-yl] acetate](/img/structure/B11934542.png)

![4-{5-[(E)-2-[(3-methylphenyl)methylidene]hydrazin-1-yl]-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl}morpholine](/img/structure/B11934546.png)

![1-[4-[3-fluoro-4-[[(3R,6S)-3-methyl-1,1-dioxo-6-phenylthiazinan-2-yl]methyl]phenyl]piperazin-1-yl]ethanone](/img/structure/B11934547.png)

![[4-[2-(Fluoromethoxy)phenyl]phenyl]-imino-methyl-oxo-lambda6-sulfane](/img/structure/B11934557.png)

![methyl 3-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-[4-[(2S)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate;hydrochloride](/img/structure/B11934575.png)

![(Z)-4-[(1R,2R,13R,15S)-7-[(2E)-3,7-dimethylocta-2,6-dienyl]-6,8-dihydroxy-17,17-dimethyl-5-(3-methylbut-2-enyl)-10,14-dioxo-3,16-dioxapentacyclo[11.4.1.02,11.02,15.04,9]octadeca-4,6,8,11-tetraen-15-yl]-2-methylbut-2-enoic acid](/img/structure/B11934580.png)